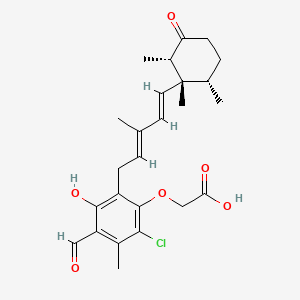

4-O-carboxymethyl ascochlorin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H31ClO6 |

|---|---|

Molecular Weight |

463 g/mol |

IUPAC Name |

2-[2-chloro-4-formyl-5-hydroxy-3-methyl-6-[(2E,4E)-3-methyl-5-[(1R,2S,6S)-1,2,6-trimethyl-3-oxocyclohexyl]penta-2,4-dienyl]phenoxy]acetic acid |

InChI |

InChI=1S/C25H31ClO6/c1-14(10-11-25(5)15(2)7-9-20(28)17(25)4)6-8-18-23(31)19(12-27)16(3)22(26)24(18)32-13-21(29)30/h6,10-12,15,17,31H,7-9,13H2,1-5H3,(H,29,30)/b11-10+,14-6+/t15-,17+,25-/m0/s1 |

InChI Key |

YRRAKQFQGINEPT-DHVHQQCNSA-N |

Isomeric SMILES |

C[C@H]1CCC(=O)[C@H]([C@@]1(C)/C=C/C(=C/CC2=C(C(=C(C(=C2OCC(=O)O)Cl)C)C=O)O)/C)C |

Canonical SMILES |

CC1CCC(=O)C(C1(C)C=CC(=CCC2=C(C(=C(C(=C2OCC(=O)O)Cl)C)C=O)O)C)C |

Synonyms |

4-O-carboxymethylascochlorin AS 6 AS-6 |

Origin of Product |

United States |

Biosynthesis and Origin of Ascochlorin and Its Derivatives

Fungal Producers and Natural Biogenesis of the Ascochlorin (B1665193) Scaffold

Ascochlorin is a meroterpenoid, a class of natural products with a hybrid origin, derived from both polyketide and terpene biosynthetic pathways. pnas.orgresearchgate.net The core structure is produced by a variety of filamentous fungi found in diverse ecological niches. thieme-connect.comthieme-connect.com The first isolation of ascochlorin was reported from the fungus Ascochyta viciae. thieme-connect.comebi.ac.uk This fungus has since been identified as Acremonium egyptiacum (also known by the synonym Acremonium sclerotigenum). pnas.orgthieme-connect.com

Over the years, several other fungal species have been identified as producers of ascochlorin and its related natural analogs. These fungi are key sources for obtaining the precursor compound needed for synthetic derivatization.

| Fungal Producers of Ascochlorin |

| Acremonium egyptiacum (syn. Ascochyta viciae, Acremonium sclerotigenum) pnas.orgnih.gov |

| Cylindrocladium ilicicola pnas.org |

| Cylindrocarpon sp. pnas.org |

| Fusarium sp. pnas.orgacs.org |

| Microcera sp. pnas.org |

| Verticillium hemipterigenum biotec.or.th |

The natural biogenesis of the ascochlorin scaffold begins with two primary precursor molecules: orsellinic acid and farnesyl pyrophosphate. nih.gov The process involves the farnesylation of the orsellinic acid moiety, followed by a series of enzymatic modifications including chlorination, epoxidation, cyclization, and dehydrogenation to form the final complex structure. acs.orgresearchgate.net

Enzymatic Pathways and Precursor Utilization in Meroterpenoid Biosynthesis

The biosynthesis of ascochlorin is a complex, multi-step process orchestrated by a suite of specialized enzymes. In fungi like Acremonium egyptiacum and Fusarium sp., the genes encoding these enzymes are often grouped together in a functional gene cluster, which simplifies their regulation and expression. pnas.orgnih.govacs.org The complete gene cluster for ascochlorin biosynthesis, designated ascA-G, has been identified and characterized. researchgate.netnih.gov

The pathway proceeds through several key enzymatic steps:

Polyketide Synthesis : The orsellinic acid core is assembled by a polyketide synthase (PKS). researchgate.net The genes ascA, ascB, and ascC are involved in this initial stage. acs.org

Prenylation : A prenyltransferase (PT) enzyme attaches a C15 farnesyl group from the precursor farnesyl pyrophosphate to the orsellinic acid core. researchgate.net

Halogenation : A flavin-dependent halogenase, AscD, chlorinates the aromatic ring. acs.org

Epoxidation : A crucial step involves the stereoselective epoxidation of the terminal double bond of the farnesyl side chain. This reaction is catalyzed by a multidomain P450 monooxygenase known as AscE. acs.orgacs.org This creates a reactive epoxide intermediate.

Cyclization : The epoxide intermediate is then cyclized by a membrane-bound terpene cyclase (TPC), AscF, to form the characteristic trimethylcyclohexanone (B1229504) ring of ascochlorin. pnas.orgacs.orgacs.org This cyclization is initiated by the protonation of the epoxide, followed by a cascade of hydride and methyl shifts. pnas.org

Dehydrogenation : The final step in the maturation of the molecule is a dehydrogenation reaction at positions C-12 and C-13, catalyzed by the P450 enzyme AscG. acs.org

This intricate enzymatic assembly line efficiently constructs the complex ascochlorin molecule from simple metabolic building blocks.

Chemoenzymatic or Synthetic Derivatization to 4-O-Carboxymethyl Ascochlorin

This compound, also known as AS-6, is not a naturally occurring compound. It is a semi-synthetic derivative created through the chemical modification of the natural product ascochlorin. nih.gov The process falls under the category of synthetic derivatization, where the naturally produced ascochlorin scaffold is used as a starting material for further chemical reactions.

The nomenclature "this compound" indicates the specific modification performed:

A carboxymethyl group (-CH₂COOH) is attached to the oxygen atom at the 4-position of the ascochlorin phenolic ring.

This type of reaction is typically achieved through a Williamson ether synthesis. In this chemical process, the phenolic hydroxyl group at the C-4 position of ascochlorin is first deprotonated with a base to form a more reactive phenoxide ion. This ion then acts as a nucleophile, attacking an electrophilic reagent like chloroacetic acid or bromoacetic acid. The subsequent nucleophilic substitution reaction results in the formation of an ether linkage, attaching the carboxymethyl group to the oxygen atom.

While the broader field of chemoenzymatic synthesis combines chemical and enzymatic steps to create novel compounds mdpi.commdpi.com, the creation of this compound is most directly described as a targeted synthetic modification designed to alter the properties of the parent natural product. nih.govresearchgate.net

Preclinical Biological Activities and Mechanistic Investigations of 4 O Carboxymethyl Ascochlorin

Metabolic and Endocrine System Modulation

Research indicates that 4-O-carboxymethyl ascochlorin (B1665193) plays a role in modulating metabolic and endocrine functions, particularly through its interaction with peroxisome proliferator-activated receptor gamma (PPARγ) and its subsequent effects on adipocyte differentiation and glucose metabolism.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism and Ligand Interactions

4-O-Carboxymethyl ascochlorin is recognized as a potent agonist of the nuclear hormone receptor PPARγ. nih.govnih.gov In vitro studies have demonstrated that it directly interacts with PPARγ. nih.govresearchgate.net This interaction is significant as PPARγ is a key regulator involved in the amelioration of diabetes. researchgate.net The activity of this compound as a PPARγ agonist is believed to be central to its observed biological effects, including the induction of differentiation in pre-adipocyte cell lines and its potential to improve insulin (B600854) sensitivity. nih.govresearchgate.net The binding of this compound to PPARγ initiates a cascade of molecular events that influence gene expression related to lipid and glucose metabolism. nih.govntu.edu.sg Furthermore, the effects of this compound on inducing autophagy and apoptosis in certain cancer cells have been shown to be dependent on its interaction with PPARγ, as the use of a PPARγ antagonist, GW9662, can attenuate these effects. nih.gov

Induction of Adipocyte Differentiation in Pre-adipocyte Cell Lines

Consistent with its role as a PPARγ agonist, this compound has been shown to induce the differentiation of the mouse pre-adipocyte cell line 3T3-L1. nih.govresearchgate.net Adipocyte differentiation is a complex process governed by a network of transcription factors, with PPARγ being a master regulator. doi.orgmdpi.com The stimulation of 3T3-L1 preadipocytes with this compound prompts them to differentiate into mature adipocytes. nih.govresearchgate.net This process is a critical step in adipogenesis, where fibroblast-like preadipocytes transform into lipid-storing, insulin-responsive fat cells. mdpi.com In contrast, a related compound, 4-O-methylascochlorin (MAC), did not show an effect on adipocyte differentiation. doi.org Another derivative, ascochlorin (ASC), was found to inhibit the differentiation of preadipocytes. mdpi.com

| Compound | Effect on Adipocyte Differentiation | Reference |

| This compound | Induces differentiation | nih.govresearchgate.net |

| 4-O-Methylascochlorin (MAC) | No effect | doi.org |

| Ascochlorin (ASC) | Inhibits differentiation | mdpi.com |

Amelioration of Type II Diabetes in Murine Models

Preclinical studies have demonstrated that this compound can function as an orally active hypoglycemic agent, ameliorating type II diabetes in murine models. nih.govnih.gov This effect has been observed in both obese, hyperinsulinemic diabetic animal models and insulin-deficient diabetic models. nih.gov The compound's ability to reduce serum glucose levels in diabetic mice is a significant finding. nih.govnih.gov This therapeutic potential is linked to its agonistic activity on PPARγ, which is a known target for anti-diabetic drugs that improve insulin resistance. researchgate.netmdpi.com The administration of this compound in diabetic db/db mice, which lack the leptin receptor, resulted in a significant, dose-dependent reduction in blood glucose. researchgate.net However, it was also noted that this treatment led to a significant elevation in blood cholesterol. researchgate.net This contrasts with the effects of 4-O-methyl-ascochlorin, which also reduced blood glucose but significantly decreased blood cholesterol levels, suggesting that the derivatives of ascochlorin may ameliorate diabetes through different mechanisms. researchgate.net

| Compound | Effect on Blood Glucose | Effect on Blood Cholesterol | Reference |

| This compound | Significantly reduced | Significantly elevated | researchgate.net |

| 4-O-Methyl-ascochlorin | Significantly reduced | Significantly decreased | researchgate.net |

| Pioglitazone (PPARγ agonist) | Reduced | Elevated | researchgate.net |

Anti-Inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties in preclinical investigations. These effects are primarily attributed to its ability to modulate the expression of key molecules involved in the inflammatory response.

Inhibition of Pro-inflammatory Cytokine Expression

Research has shown that this compound can inhibit the expression of several pro-inflammatory cytokines. nih.gov In studies using lipopolysaccharide (LPS)-activated RAW264.7 murine macrophage cells as an in vitro model for inflammation, the compound was found to suppress the gene expression of inflammatory cytokines. nih.gov Specifically, it dose-dependently attenuated the LPS-induced transcription levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.net This inhibition occurs at both the mRNA and protein levels, indicating a comprehensive suppression of the inflammatory cascade at the molecular level. researchgate.net The mechanism behind this inhibition involves the suppression of the TLR4/MAPK/NF-κB signaling pathways. nih.govresearchgate.net

Downregulation of Matrix Metalloproteinase-9 (MMP-9) Expression and Activity

This compound has been found to significantly suppress the expression and activity of matrix metalloproteinase-9 (MMP-9). nih.govresearchgate.net MMP-9 is an enzyme that plays a crucial role in the degradation of the extracellular matrix and is implicated in chronic inflammatory diseases such as atherosclerosis. nih.govresearchgate.net In LPS-stimulated murine macrophages, this compound decreased both the protein and mRNA expression levels of MMP-9. nih.govresearchgate.net The enzymatic activity of MMP-9 was also shown to be reduced, as determined by gelatin zymography. nih.govresearchgate.net This downregulation is part of the compound's broader anti-inflammatory effect, which is mediated through the inhibition of the TLR4/MAPK/NF-κB signaling pathway. nih.gov The parent compound, ascochlorin, has also been shown to inhibit MMP-9 expression. nih.gov

Suppression of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)

This compound (AS-6) has demonstrated significant anti-inflammatory properties by inhibiting the expression of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, treatment with AS-6 resulted in a dose-dependent reduction in both the protein and mRNA levels of iNOS and COX-2. researchgate.netfigshare.com This suppression of iNOS and COX-2 is critical as these enzymes are responsible for the production of nitric oxide (NO) and prostaglandins (B1171923) (like PGE2), respectively, which are potent inflammatory mediators. nih.govnih.gov The induction of iNOS and COX-2 by inflammatory stimuli like LPS is a hallmark of the inflammatory response, and their over-expression is associated with the pathology of various inflammatory diseases. nih.govscielo.br

Studies have shown that AS-6 effectively decreases the production of NO and PGE2 in LPS-activated macrophages, confirming the functional consequence of iNOS and COX-2 inhibition. figshare.comnih.gov The mechanism behind this suppression is linked to the ability of AS-6 to interfere with upstream signaling pathways that regulate the transcription of these inflammatory genes. nih.govfrontiersin.org

Table 1: Effect of this compound (AS-6) on iNOS and COX-2 Expression in LPS-Stimulated Macrophages

| Treatment | iNOS Protein Level | COX-2 Protein Level | iNOS mRNA Level | COX-2 mRNA Level |

|---|---|---|---|---|

| Control | Baseline | Baseline | Baseline | Baseline |

| LPS | Increased | Increased | Increased | Increased |

| LPS + AS-6 | Decreased | Decreased | Decreased | Decreased |

This table summarizes the general findings from referenced studies on the inhibitory effect of AS-6 on iNOS and COX-2 expression. researchgate.netfigshare.com

Modulation of Toll-like Receptor 4 (TLR4) Signaling Pathways

This compound (AS-6) exerts its anti-inflammatory effects in part by modulating the Toll-like receptor 4 (TLR4) signaling pathway. nih.govnih.gov TLR4 is a critical pattern recognition receptor that recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, and initiates a cascade of inflammatory responses. nih.govfrontiersin.org In studies involving LPS-activated murine macrophages, AS-6 has been shown to suppress the expression of TLR4. nih.govnih.gov

Upon activation by LPS, TLR4 recruits adaptor proteins, such as MyD88, leading to the activation of downstream signaling molecules. nih.govresearchgate.net Research has demonstrated that AS-6 treatment decreases the protein levels of MyD88 in LPS-stimulated macrophages. nih.gov By downregulating the expression of both TLR4 and its key adaptor protein MyD88, AS-6 effectively dampens the initial signal transduction of the inflammatory cascade triggered by LPS. nih.govfrontiersin.org This interference with the TLR4 pathway is a crucial mechanism by which AS-6 inhibits the subsequent activation of pro-inflammatory transcription factors and the production of inflammatory mediators. nih.govnih.gov

Attenuation of NF-κB and MAPK Pathway Activation

This compound (AS-6) has been shown to significantly attenuate the activation of two major signaling pathways central to the inflammatory response: the nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways. researchgate.netnih.gov In LPS-stimulated macrophages, AS-6 inhibits the nuclear translocation of the NF-κB p65 subunit. researchgate.net This is a critical step, as NF-κB is a key transcription factor that, upon activation, moves into the nucleus to promote the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2. nih.govresearchgate.net

Concurrently, AS-6 suppresses the phosphorylation of key MAPK proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), in LPS-induced RAW macrophages. nih.govfrontiersin.org The MAPK pathways are also crucial for transducing extracellular signals into cellular responses, and their activation is essential for the expression of many inflammatory mediators. researchgate.net By inhibiting the phosphorylation and thus the activation of p38, ERK, and JNK, AS-6 further blocks the signaling cascades that lead to inflammation. nih.govfrontiersin.org The dual inhibition of both the NF-κB and MAPK pathways underscores the potent anti-inflammatory potential of AS-6. researchgate.netnih.gov

Inhibition of Chemokine and Adhesion Molecule Expression in Vascular Smooth Muscle Cells

This compound (AS-6) has demonstrated the ability to inhibit the expression of chemokines and adhesion molecules in vascular smooth muscle cells (VSMCs), which are key events in the development of atherosclerosis. nih.govnih.gov In studies using rat vascular smooth muscle cells, AS-6 was found to inhibit the tumor necrosis factor-α (TNF-α)-stimulated expression of several pro-inflammatory molecules. nih.gov

Specifically, AS-6 has been reported to downregulate the expression of vascular cell adhesion molecule-1 (VCAM-1), monocyte chemotactic protein-1 (MCP-1), and fractalkine (CX3CL1). nih.gov VCAM-1 is an adhesion molecule that facilitates the attachment of leukocytes to the vascular endothelium, a critical early step in atherosclerosis. researchgate.net MCP-1 is a potent chemokine that attracts monocytes to the site of inflammation within the arterial wall. nih.gov By inhibiting the expression of these molecules, AS-6 can potentially reduce the recruitment of inflammatory cells into the vessel wall, thereby mitigating the progression of atherosclerotic plaques. nih.govnih.gov This inhibitory action is attributed to the ability of AS-6 to suppress NF-κB activity, a key regulator of these pro-inflammatory genes in VSMCs. nih.gov

Protective Effects Against Microglial-Associated Neurotoxicity in Co-culture Systems

Research has indicated that this compound (AS-6) exhibits protective effects against neurotoxicity associated with microglial activation. researchgate.netnih.gov In co-culture systems of SH-SY5Y neuroblastoma cells and BV2 microglial cells, AS-6 has been shown to protect against microglial-mediated neurotoxicity induced by lipopolysaccharide (LPS). nih.govjst.go.jp This protection from neuroinflammation and cell death is achieved through the inhibition of the MAPK, NF-κB, and Akt signaling pathways. researchgate.netjst.go.jp

Microglia, the resident immune cells of the central nervous system, can become overactivated by stimuli like LPS, leading to the release of neurotoxic inflammatory mediators. AS-6 appears to mitigate this by regulating the inflammatory response at the cellular level within BV2 microglia cells. dntb.gov.ua By suppressing these key signaling pathways, AS-6 can reduce the production of pro-inflammatory and neurotoxic factors, thereby preserving neuronal cell viability in the co-culture environment. nih.govjst.go.jp

Cellular Responses in Neoplastic Models

Cytotoxicity in Human Cancer Cell Lines (e.g., Hepatocellular Carcinoma)

This compound (AS-6) has demonstrated cytotoxic effects against various human cancer cell lines, including hepatocellular carcinoma (HCC) cells. researchgate.netnih.gov When added to cultures of HepG2 human hepatocarcinoma cells at micromolar concentrations, AS-6 was found to be cytotoxic. nih.govnih.gov This cytotoxicity is linked to the induction of endoplasmic reticulum (ER) stress and subsequent autophagy. jst.go.jpnih.gov

Treatment of HepG2 cells with AS-6 leads to an increased expression of proteins involved in protein quality control, such as glucose-regulated protein 78 (GRP78/BiP), a key regulator of the ER stress response. nih.gov This is accompanied by an increase in the transcriptional regulator CHOP, which mediates apoptosis induced by ER stress. nih.gov Furthermore, cells treated with AS-6 undergo an autophagic response, characterized by increased expression of beclin-1, ATG5, and LC3-II, and the formation of autophagosomes. nih.gov These findings suggest that the cytotoxic mechanism of AS-6 in hepatocellular carcinoma cells involves the induction of ER stress-dependent autophagy and apoptosis. nih.gov

Table 2: Cytotoxic Activity of this compound (AS-6) in Human Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect | Key Molecular Events |

|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | Cytotoxicity | ER Stress, Autophagy, Apoptosis |

| Other Human Cancer Cell Lines | Various | Cytotoxicity | Not specified in detail |

This table summarizes the cytotoxic effects of AS-6 on human cancer cell lines as reported in the referenced literature. researchgate.netnih.gov

Induction of Endoplasmic Reticulum (ER) Stress Response

Research has shown that this compound is a potent inducer of the endoplasmic reticulum (ER) stress response. nih.govnih.gov When human hepatocellular carcinoma (HepG2) cells were treated with AS-6, a significant upregulation of proteins associated with protein quality control was observed. nih.gov A key protein that showed a 3.5-fold increase was the 78-kDa glucose-regulated protein (GRP78/BiP), a master regulator of the ER stress response. nih.gov GRP78 normally suppresses ER stress sensors such as inositol-requiring enzyme-1 (IRE1), activating transcription factor 6 (ATF6), and pancreatic endoplasmic reticulum eIF2α kinase (PERK). nih.gov The increase in GRP78 indicates a cellular effort to manage the accumulation of unfolded or misfolded proteins within the ER, a hallmark of ER stress. nih.govjmb.or.kr

Further evidence of AS-6-induced ER stress includes the accumulation of the transcription factor CHOP (C/EBP homologous protein), which is indicative of an unfolded protein response (UPR). nih.gov The induction of GRP78 by AS-6 was found to be inhibited by the PPARγ antagonist GW9662, suggesting a partial role of PPARγ in this process. nih.gov Additionally, the inhibitor of phosphatidyl inositol (B14025) 3-kinase (PI3-kinase), 3-methyl-adenine (3-MA), was also shown to block the induction of GRP78, pointing to the involvement of the PI3-kinase pathway in the ER stress response triggered by AS-6. nih.govnih.gov

Table 1: Proteins Upregulated in Response to this compound Treatment

| Protein | Function | Fold Increase | Reference |

|---|---|---|---|

| GRP78/BiP | ER chaperone, master regulator of ER stress | 3.5-fold | nih.gov |

| CHOP | Transcription factor, mediates ER stress-induced apoptosis | N/A | nih.gov |

| PDI | Protein disulfide isomerase, assists in protein folding | N/A | nih.gov |

| p97 | ATPase involved in ER-associated degradation | N/A | nih.gov |

| Lon protease | Mitochondrial protease, part of the UPR | N/A | nih.gov |

Activation of Autophagic Cell Death Mechanisms

In conjunction with ER stress, this compound activates autophagic cell death mechanisms. nih.govgrantome.com Autophagy is a cellular process involving the degradation of a cell's own components through lysosomes. wikipedia.orgmicrobialcell.com Treatment of cancer cells with AS-6 led to an increase in essential autophagic proteins, including beclin-1, ATG5, and LC3-II. nih.gov The conversion of LC3-I to LC3-II and the formation of large vesicles containing LC3-II are characteristic features of autophagosome formation, which was observed in AS-6-treated cells. nih.gov

The autophagic response was shown to be a consequence of the ER stress induced by AS-6. nih.gov This was confirmed by experiments where the knockdown of ATG5, a protein crucial for autophagosome formation, blocked the autophagy induced by AS-6. nih.gov This indicates that the autophagic pathway activated by AS-6 is consistent with that triggered by impaired ER function. nih.gov The process is also linked to PPARγ activation, as the PPARγ antagonist GW9662 partially blocked autophagy. nih.gov Furthermore, the PI3-kinase inhibitor 3-MA prevented the induction of ATG5 and the activation of LC3-II, thereby blocking autophagosome formation and confirming the role of the PI3-kinase pathway in this process. nih.gov

Mediation of Apoptosis through Specific Protein Upregulation (e.g., CHOP)

This compound mediates apoptosis, or programmed cell death, through the upregulation of specific proteins, most notably the transcription factor CHOP. nih.gov The accumulation of CHOP in the nucleus of cells treated with AS-6 is a direct indicator of an ER unfolded protein response (UPR) that triggers apoptosis. nih.gov CHOP is a key mediator of ER stress-induced apoptosis. frontiersin.orgoup.com

The mechanism involves CHOP promoting the synthesis of pro-apoptotic proteins like Bim and down-regulating anti-apoptotic proteins such as Bcl-2. nih.gov The induction of CHOP is a downstream effect of the PERK-eIF2α-ATF4 signaling axis, which is activated during ER stress. frontiersin.orgoup.com In AS-6 treated cells, the phosphorylation of eIF2α was observed, confirming the activation of this pathway. nih.gov The induction of CHOP and subsequent apoptosis is also dependent on the PI3-kinase pathway, as the inhibitor 3-MA blocked the induction of CHOP. nih.govnih.gov This establishes a clear link between AS-6-induced ER stress, the UPR, and the activation of CHOP-dependent apoptosis. nih.gov

Role of PI3-Kinase Pathway in ER Stress-Induced Autophagy and Apoptosis

The phosphatidylinositol 3-kinase (PI3K) pathway plays a crucial role in the cellular response to this compound, linking ER stress to both autophagy and apoptosis. nih.govnih.gov The PI3K pathway is a key intracellular signaling pathway involved in regulating the cell cycle, proliferation, and survival. wikipedia.orgnih.gov

In studies with AS-6, the PI3K inhibitor 3-methyl-adenine (3-MA) was instrumental in elucidating the pathway's involvement. 3-MA was found to prevent the induction of the autophagic proteins ATG5 and LC3-II, and it blocked the formation of autophagosomes. nih.gov This demonstrates that the autophagic response triggered by AS-6 is dependent on PI3K activity. nih.gov

Simultaneously, 3-MA also blocked the induction of the ER stress markers GRP78 and CHOP. nih.govnih.gov The inhibition of CHOP induction by a PI3K inhibitor suggests that PI3K activity is also necessary for initiating apoptosis in response to the ER stress caused by AS-6. nih.gov Furthermore, AS-6 treatment led to the phosphorylation of eIF2α, a key event in the UPR, and this phosphorylation was significantly decreased by the addition of 3-MA. nih.gov This confirms that PI3K activity is required for the activation of the PERK-eIF2α pathway, which in turn leads to CHOP induction and apoptosis. nih.gov These findings collectively indicate that the cytotoxicity of AS-6 operates through a mechanism reliant on PI3K-mediated, ER stress-induced autophagy and apoptosis. nih.govnih.gov

Differential Impact on Hypoxia-Inducible Factor-1 Alpha (HIF-1α) Accumulation and Transcriptional Activity Compared to Related Compounds

The effect of this compound (AS-6) on the accumulation and transcriptional activity of Hypoxia-Inducible Factor-1 alpha (HIF-1α) differs from that of its related compounds, such as 4-O-methylascochlorin (MAC). nih.govtandfonline.com HIF-1α is a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia). imrpress.comwikipedia.org

Research comparing the effects of ascochlorin and its derivatives found that while MAC was a potent inducer of AMP-activated protein kinase (AMPK) activity and subsequent HIF-1α stabilization, AS-6 did not show this effect. nih.gov The stabilization of HIF-1α by MAC was linked to the activation of AMPK, which was triggered by a decrease in intracellular ATP levels. nih.gov This led to increased expression of HIF-1α target genes like vascular endothelial growth factor (VEGF) and glucose transporter 1 (GLUT-1). nih.gov

In contrast, AS-6, along with the parent compound ascochlorin, did not activate AMPK and consequently did not lead to the accumulation of HIF-1α protein or induce its transcriptional activity. nih.govtandfonline.com This suggests that the specific chemical structure of these compounds, particularly the substitution at the 4-O position, is critical for their differential effects on the AMPK/HIF-1α signaling pathway. nih.gov The lack of HIF-1α activation by AS-6 distinguishes its mechanism of action from that of MAC. nih.govtandfonline.com

Other Investigated Biological Activities

Beyond the well-defined roles in ER stress, autophagy, and apoptosis, proteomics analysis of cells treated with this compound has identified other differentially expressed proteins. nih.gov In a study on human hepatocarcinoma cells, 58 proteins were found to be differentially expressed after 12 hours of treatment with AS-6. nih.gov Among the upregulated proteins were endophilin 1 (Bif-1), which is involved in stimulating autophagy, and the pro-apoptotic kinases MAPK-3 and Mst1 (Stk23). nih.gov Additionally, an increase in the mitochondrial protease ClpP was observed, suggesting a potential mitochondrial unfolded protein response as well. nih.gov These findings point to a broader impact of AS-6 on cellular protein homeostasis and signaling pathways beyond the primary ER stress response.

Molecular and Cellular Mechanisms of Action

Direct and Indirect Modulation of Transcription Factors

4-O-carboxymethyl ascochlorin (B1665193) (AS-6) directly interacts with and functions as an agonist for the nuclear hormone receptor, peroxisome proliferator-activated receptor-γ (PPARγ). nih.govnih.govresearchgate.netresearchgate.net This agonistic activity is significant as PPARγ is a key regulator of adipogenesis, insulin (B600854) sensitivity, and inflammatory processes. mdpi.com The interaction of AS-6 with PPARγ has been shown to induce differentiation in mouse pre-adipocyte cells. nih.govnih.govresearchgate.net

Furthermore, AS-6 influences the activity of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. nih.govresearchgate.netnih.gov By activating PPARγ, AS-6 can block the activation of NF-κB, thereby suppressing inflammatory responses. nih.gov In lipopolysaccharide (LPS)-activated murine macrophages, AS-6 significantly suppressed NF-κB expression levels and inhibited its nuclear translocation. researchgate.netnih.govfigshare.com This inhibition of NF-κB is a key component of the compound's anti-inflammatory effects. researchgate.netnih.gov

Another transcription factor affected by AS-6 is the C/EBP homologous protein (CHOP), which is involved in ER stress-induced apoptosis. nih.govnih.gov Treatment with AS-6 leads to the accumulation of CHOP, indicating an unfolded protein response within the endoplasmic reticulum. nih.gov

| Transcription Factor | Effect of AS-6 | Cellular Context | Consequence |

| PPARγ | Agonist | Mouse pre-adipocytes, various | Induction of differentiation, anti-inflammatory effects |

| NF-κB | Inhibition | LPS-activated murine macrophages | Suppression of inflammatory responses |

| CHOP | Increased expression | Human hepatocarcinoma cells (HepG2) | ER stress-induced apoptosis |

Impact on Key Signaling Cascades

The influence of this compound extends to several crucial signaling cascades, most notably the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways.

In LPS-stimulated murine macrophages, AS-6 has been shown to decrease the phosphorylation of key MAPK members, including JNK, ERK, and p38. researchgate.netnih.gov This suppression of the MAPK signaling pathway is a significant contributor to the compound's anti-inflammatory properties. researchgate.netnih.gov The inhibition of the MEK/ERK signaling pathway by the parent compound, ascochlorin, has also been noted in the context of suppressing MMP-9 expression. nih.gov

The PI3K/Akt/mTOR pathway, a central regulator of cell survival, growth, and proliferation, is also modulated by AS-6. nih.gov Inhibition of PI3K with 3-methyl-adenine (3-MA) was found to prevent the induction of autophagy-related proteins and block autophagosome formation in cells treated with AS-6. nih.gov This suggests that the PI3K pathway is involved in the ER stress-induced autophagy initiated by AS-6. nih.gov The mTOR signaling pathway, a downstream effector of PI3K/Akt, is known to be involved in adipocyte differentiation and is inhibited by rapamycin, which in turn down-regulates PPARγ expression. doi.org

| Signaling Pathway | Key Proteins Modulated | Effect of AS-6 | Cellular Consequence |

| MAPK | JNK, ERK, p38 | Decreased phosphorylation | Anti-inflammatory response |

| PI3K/Akt/mTOR | PI3K | Implicated in AS-6 induced autophagy | Regulation of autophagy and apoptosis |

Regulation of Protein Quality Control Systems

A significant effect of this compound is the induction of endoplasmic reticulum (ER) stress. nih.govnih.gov This is evidenced by the increased expression of proteins involved in protein quality control, particularly the 78 kDa glucose-regulated protein (GRP78), also known as BiP. nih.govnih.govresearchgate.netcaymanchem.com GRP78/BiP is a key molecular chaperone in the ER that plays a crucial role in protein folding, assembly, and the unfolded protein response (UPR). researchgate.netcaymanchem.com

Treatment of human hepatocarcinoma (HepG2) cells with AS-6 resulted in a notable increase in GRP78/BiP expression. nih.govnih.gov This induction of GRP78/BiP is indicative of an ER stress response, as the cell attempts to manage an accumulation of unfolded or misfolded proteins. nih.govnih.govresearchgate.net Interestingly, the induction of GRP78 by AS-6 was inhibited by the PPARγ antagonist GW9662, suggesting a link between PPARγ activation and the ER stress response. nih.gov

Interaction with Autophagy-Related Proteins

This compound induces an autophagic response in human cancer cells. nih.govnih.govresearchgate.netmdpi.com This is characterized by the increased expression of several key autophagy-related (ATG) proteins, including Beclin1, ATG5, and the processed form of microtubule-associated protein 1A/1B-light chain 3 (LC3-II). nih.govnih.gov

Beclin1: A crucial component of the class III PI3K complex that initiates autophagosome formation. frontiersin.org

ATG5: Essential for the elongation of the autophagosome membrane. frontiersin.org

LC3-II: A marker for completed autophagosomes. nih.govnih.gov

The treatment of HepG2 cells with AS-6 leads to the formation of large vesicles containing LC3-II, a hallmark of autophagosome formation. nih.govnih.gov The induction of ATG5 and the activation of LC3-II by AS-6 were prevented by the PI3K inhibitor 3-methyl-adenine, further linking the PI3K pathway to the autophagic process triggered by the compound. nih.gov The activation of PPARγ by AS-6 is also connected to the stimulation of autophagy. researchgate.netmdpi.com

Mechanistic Insights into Anti-inflammatory Responses

The anti-inflammatory effects of this compound are multifaceted and arise from its influence on several interconnected pathways. A key mechanism is the suppression of the TLR4/MAPK/NF-κB signaling pathway in response to inflammatory stimuli like LPS. researchgate.netnih.gov

In LPS-activated RAW264.7 macrophages, AS-6 was shown to:

Suppress the expression of Toll-like receptor 4 (TLR4). researchgate.netnih.gov

Inhibit the phosphorylation of the MAPKs JNK, ERK, and p38. researchgate.netnih.gov

Decrease the expression and nuclear translocation of the p65 subunit of NF-κB. researchgate.netnih.govfigshare.com

This concerted inhibition leads to a significant reduction in the expression of pro-inflammatory mediators, including:

Inducible nitric oxide synthase (iNOS) researchgate.netnih.gov

Cyclooxygenase-2 (COX-2) researchgate.netnih.gov

Matrix metalloproteinase-9 (MMP-9) researchgate.netnih.gov

Pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.net

These findings indicate that AS-6 exerts its anti-inflammatory effects by targeting key upstream signaling components that orchestrate the inflammatory cascade. researchgate.netnih.gov

Structure Activity Relationships Sar and Analogue Design

Elucidation of Pharmacophoric Features for PPARγ Agonism

4-O-carboxymethyl ascochlorin (B1665193), also known as AS-6, is a synthetic derivative of the fungal terpenoid antibiotic ascochlorin. nih.govnih.gov A key biological activity of AS-6 is its function as a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear hormone receptor that plays a crucial role in regulating glucose and lipid metabolism. nih.govnih.govresearchgate.net The interaction of AS-6 with PPARγ is direct and leads to the induction of differentiation in pre-adipocyte cell lines. nih.govresearchgate.net

The structural features of AS-6 essential for its PPARγ agonistic activity can be understood by examining its molecular structure in the context of known PPARγ ligands. PPARγ agonists typically possess a acidic head group, a central aromatic core, and a hydrophobic tail. In AS-6, the carboxymethyl group (-CH₂COOH) attached to the phenolic oxygen at the 4-position of the ascochlorin scaffold serves as the acidic head group. This feature is critical for binding to the ligand-binding pocket of PPARγ. The resorcinol (B1680541) core of the ascochlorin structure provides the aromatic framework, and the isoprenoid side chain acts as the hydrophobic tail, which occupies a hydrophobic pocket within the receptor.

Studies on PPARγ have revealed that the activation of the receptor is induced by specific conformational changes upon ligand binding. semanticscholar.org These changes facilitate the release of corepressors and the recruitment of coactivators, leading to the regulation of target gene transcription. semanticscholar.org The specific interactions between AS-6 and the amino acid residues within the PPARγ ligand-binding domain are responsible for its agonistic activity. While detailed crystallographic data for the AS-6-PPARγ complex is not widely available, the established pharmacophore model for PPARγ agonists strongly suggests the importance of the acidic head, aromatic core, and hydrophobic tail present in the AS-6 structure. semanticscholar.org

Design and Synthesis Strategies for Novel 4-O-Carboxymethyl Ascochlorin Derivatives and Prodrugs

The design and synthesis of novel derivatives of this compound (AS-6) can be approached with the aim of enhancing its therapeutic properties, such as improving solubility, bioavailability, and target specificity. Prodrug strategies are particularly relevant for optimizing the pharmacokinetic profile of AS-6. ijpcbs.comnih.govmdpi.com

Synthesis of Derivatives:

The synthesis of AS-6 derivatives would typically start from ascochlorin, which can be isolated from fungal sources. The key step is the modification of the 4-O-position. The general synthetic route involves the alkylation of the phenolic hydroxyl group of ascochlorin with a suitable electrophile. For the synthesis of AS-6 itself, this involves reacting ascochlorin with an haloacetic acid ester followed by hydrolysis.

To create novel derivatives, a variety of functional groups can be introduced at the carboxymethyl moiety of AS-6. For instance, esterification or amidation of the carboxylic acid can yield a library of compounds with altered lipophilicity and metabolic stability. For example, reacting the carboxylic acid of AS-6 with different alcohols or amines would produce a range of esters and amides.

Prodrug Design:

The prodrug approach aims to create a temporarily inactive molecule that is converted to the active drug within the body. ijpcbs.com For AS-6, the carboxylic acid group is an ideal handle for prodrug design.

Ester Prodrugs: Esterification of the carboxylic acid can improve membrane permeability and mask the acidic nature of the parent drug. mdpi.com These esters are designed to be hydrolyzed by esterases in the plasma or target tissues to release the active AS-6.

Amide Prodrugs: While generally more stable than esters, amides can also be used to create prodrugs that are cleaved by peptidases or proteases. ijpcbs.com

Phosphate (B84403) Prodrugs: Introducing a phosphate group can significantly enhance aqueous solubility, which is beneficial for parenteral formulations. nih.govewadirect.com These prodrugs are typically cleaved by alkaline phosphatases to release the active drug. ewadirect.com

Targeted Prodrugs: For applications in cancer therapy, AS-6 could be conjugated to a targeting moiety, such as a ligand for a receptor that is overexpressed on cancer cells. mdpi.com This approach can enhance the delivery of the drug to the tumor site and reduce systemic toxicity.

A general scheme for the synthesis of AS-6 derivatives and prodrugs is outlined below:

For example, to synthesize an ester prodrug of AS-6:

Modulation of Biological Selectivity and Potency through Structural Modifications

Structural modifications of this compound (AS-6) can be strategically employed to modulate its biological selectivity and potency. The primary targets for modification are the 4-O-carboxymethyl group, the isoprenoid side chain, and the aromatic ring.

Modulating PPARγ Selectivity and Potency:

The affinity and selectivity of AS-6 for PPARγ can be fine-tuned by altering the length and flexibility of the linker between the phenolic oxygen and the carboxylic acid. For example, replacing the carboxymethyl group with carboxyethyl or carboxypropyl groups could alter the positioning of the acidic head within the ligand-binding pocket, potentially affecting the potency and selectivity for PPARγ over other PPAR isoforms (PPARα and PPARβ/δ).

Furthermore, modifications to the isoprenoid tail can impact the hydrophobic interactions within the receptor. Shortening, lengthening, or introducing unsaturation or functional groups into the side chain could lead to derivatives with enhanced or attenuated PPARγ agonistic activity.

Introducing New Biological Activities:

By making more substantial structural changes, it may be possible to introduce new biological activities or shift the selectivity towards other targets. For instance, as seen with 4-O-methylascochlorin (MAC), a simple change from a carboxymethyl to a methyl group at the 4-O-position completely abolishes PPARγ agonism and introduces AMPK-activating properties. researchgate.netnih.gov This highlights the critical role of the 4-O-substituent in determining the biological activity profile.

Hybrid molecules that combine the pharmacophoric features of AS-6 with those of other bioactive compounds could be designed to create dual-acting ligands. For example, conjugating AS-6 to a molecule with known anti-inflammatory properties could result in a derivative with both PPARγ-mediated metabolic benefits and enhanced anti-inflammatory effects.

The following table illustrates potential structural modifications and their expected impact on biological activity:

| Structural Modification | Rationale | Potential Outcome |

| Varying the linker length of the 4-O-substituent | Optimize positioning in the PPARγ binding pocket | Enhanced PPARγ potency and/or selectivity |

| Modifying the isoprenoid side chain | Alter hydrophobic interactions | Modulation of PPARγ agonism |

| Introducing different functional groups on the aromatic ring | Alter electronic properties and potential for new interactions | Shift in biological target or activity profile |

| Creating hybrid molecules | Combine pharmacophores of different bioactive compounds | Dual-acting ligands with a broader therapeutic profile |

Advanced Methodologies for Investigating 4 O Carboxymethyl Ascochlorin

Proteomics-Based Approaches for Target Identification and Pathway Analysis

Proteomics serves as a powerful tool to identify the primary molecular targets of AS-6 and to map the cellular pathways it modulates. frontiersin.org Techniques like two-dimensional (2-D) gel electrophoresis and mass spectrometry are central to this approach. nih.govcreative-proteomics.com

In a key study, researchers treated human hepatocarcinoma (HepG2) cells with AS-6 and analyzed the resulting changes in the cellular proteome. nih.gov Using 2-D gel electrophoresis followed by mass spectrometry, they identified 58 proteins that were differentially expressed. nih.govnih.gov This analysis revealed that many of the upregulated proteins were associated with the endoplasmic reticulum (ER) stress response, including glucose-regulated protein 78 (GRP78/BiP) and the transcription factor CHOP, which is involved in ER stress-mediated apoptosis. nih.govnih.gov

Bioinformatic tools like Ingenuity Pathway Analysis (IPA) are then used to interpret these complex proteomic datasets. nih.gov IPA helps to identify the biological mechanisms, pathways, and functions that are most significantly altered by the compound. nih.govox.ac.uk For AS-6, this analysis highlighted the induction of ER stress, increased glucose uptake, and downregulation of pro-inflammatory proteins. nih.gov

Table 1: Differentially Expressed Proteins in HepG2 Cells Treated with 4-O-Carboxymethyl Ascochlorin (B1665193)

| Protein | Change in Expression | Associated Pathway/Function | Reference |

|---|---|---|---|

| GRP78/BiP | Increased | ER Stress Response, Protein Folding | nih.govnih.gov |

| PDI | Increased | Protein Folding | nih.gov |

| CHOP | Increased | ER Stress-Induced Apoptosis | nih.govnih.gov |

| Prohibitin | Decreased | Mitochondrial Respiratory Chain Quality Control | nih.gov |

This table summarizes key proteins identified through proteomics that are differentially expressed in HepG2 cells upon treatment with AS-6.

Transcriptomics and Gene Expression Profiling

To complement proteomics, transcriptomics provides insights into how AS-6 affects gene expression at the mRNA level. nih.gov Reverse transcription-polymerase chain reaction (RT-PCR) is a commonly used technique to quantify changes in specific mRNA transcripts. alitheagenomics.comgene-quantification.de

Studies have used quantitative RT-PCR (qRT-PCR) to validate the findings from proteomics. For example, after observing increased levels of GRP78 and PDI proteins, researchers confirmed a corresponding increase in their mRNA levels in AS-6-treated cells. nih.gov This demonstrates that AS-6 can regulate these stress-response proteins at the transcriptional level. nih.gov Similarly, in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells, AS-6 was shown to decrease the mRNA expression of pro-inflammatory genes like iNOS, COX-2, and MMP-9. researchgate.netfigshare.com

Cell-Based Assays for Cellular Viability, Proliferation, Apoptosis, and Autophagy

A variety of cell-based assays are essential for characterizing the physiological effects of AS-6 on cancer cells.

MTT Assay: This colorimetric assay is used to assess cell viability and proliferation. nih.gov Studies have shown that AS-6 can be cytotoxic to several human cancer cell lines, including HepG2 and HeLa cells, in a dose-dependent manner. nih.gov In other contexts, such as with RAW 264.7 macrophage cells, AS-6 did not show significant cytotoxicity at effective concentrations, indicating a degree of cell-type specificity. researchgate.netresearchgate.net

Flow Cytometry: This technique is used for detailed analysis of apoptosis and cell death. ptglab.com By using dyes like propidium (B1200493) iodide (PI), which stains dead cells, researchers have quantified the percentage of cell death induced by AS-6. nih.gov Flow cytometry can also be used with markers like Annexin V to distinguish between early and late apoptotic cells. ptglab.com

Acridine (B1665455) Orange Staining: This fluorescent dye is used to detect acidic vesicular organelles, such as autophagosomes, which are hallmarks of autophagy. wikipedia.orgufrgs.br Studies have demonstrated that a derivative of ascochlorin, 4-O-methylascochlorin (MAC), induces the formation of autophagosome vesicles in lung cancer cells, as visualized by acridine orange staining under a confocal microscope. Similarly, AS-6 was found to induce autophagy in human hepatocellular carcinoma cells, a process that was confirmed by the formation of fluorescent vacuoles containing CFP-LC3. nih.gov

Immunological and Biochemical Assays for Signaling Pathway Analysis

To dissect the specific signaling pathways affected by AS-6, immunological and biochemical assays are indispensable.

Western Blotting: This technique is widely used to detect and quantify specific proteins. It has been instrumental in confirming the upregulation of ER stress markers like GRP78 and autophagy-related proteins such as beclin1, ATG5, and LC3-II in AS-6-treated cancer cells. nih.gov In studies on inflammation, Western blotting showed that AS-6 decreased the expression of iNOS, COX-2, and MMP-9, as well as the phosphorylation of key signaling proteins like JNK, ERK, and p38 in LPS-stimulated macrophages. researchgate.netnih.gov

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is used to measure the concentration of specific proteins, such as cytokines. In LPS-activated RAW264.7 cells, AS-6 was shown to reduce the production of prostaglandin (B15479496) E2 (PGE2), as measured by ELISA. researchgate.netfigshare.com

Zymography: This technique is used to detect the activity of proteases. Gelatin zymography has been specifically employed to demonstrate that AS-6 inhibits the enzymatic activity of matrix metalloproteinase-9 (MMP-9) in macrophages, which is crucial for its anti-inflammatory effects. researchgate.netabcam.com

In vitro and Ex vivo Model Systems for Mechanistic Characterization

The investigation of AS-6's mechanisms relies heavily on various in vitro and ex vivo models.

Cell Lines: A diverse range of cell lines has been used to study the effects of AS-6. These include human hepatocarcinoma cells (HepG2), human cervical cancer cells (HeLa), and human osteosarcoma cells (U2OS) to study its anti-cancer properties. nih.govnih.gov Murine macrophage cell lines (RAW264.7) have been used to investigate its anti-inflammatory effects. researchgate.netnih.gov Mouse pre-adipocyte cell lines (3T3-L1) have been used to study its role in adipocyte differentiation. nih.govresearchgate.net

Organotypic Cultures: While the provided sources focus primarily on cell line models, organotypic cultures, which better mimic the three-dimensional structure and cellular interactions of native tissues, represent a valuable next step for ex vivo characterization of AS-6's effects.

Animal Models for Preclinical Efficacy and Mechanistic Studies

To evaluate the physiological relevance of in vitro findings, preclinical studies in animal models are essential.

db/db mice: This mouse strain has a mutation in the leptin receptor gene, leading to obesity, hyperglycemia, and insulin (B600854) resistance, making it a widely used model for type 2 diabetes. researchgate.netanimalab.eu AS-6 has been shown to be an orally active hypoglycemic agent in diabetic animal models, including db/db mice. nih.gov These studies demonstrated that AS-6 can ameliorate type 2 diabetes by reducing serum glucose levels, acting as a potent activator of PPAR-γ. nih.govnih.gov This in vivo efficacy underscores the therapeutic potential of AS-6.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 4-O-carboxymethyl ascochlorin | AS-6 |

| Ascochlorin | ASC |

| 4-O-methylascochlorin | MAC |

| Propidium Iodide | PI |

| Lipopolysaccharide | LPS |

Future Research Directions and Preclinical Translational Prospects

Identification of Novel Molecular Targets and Off-Targets

A critical avenue for future research lies in the comprehensive identification of the molecular interactome of 4-O-carboxymethyl ascochlorin (B1665193). While Peroxisome Proliferator-Activated Receptor-γ (PPARγ) is a well-established direct target, a broader understanding of its binding partners is essential for a complete mechanistic picture and for predicting potential on-target and off-target effects.

The primary molecular target of AS-6 identified to date is the nuclear hormone receptor Peroxisome Proliferator-Activated Receptor-γ (PPARγ) . AS-6 acts as a potent agonist of PPARγ, directly interacting with it to modulate gene expression. nih.govnih.gov This interaction is central to its observed effects on adipocyte differentiation and its hypoglycemic activity in animal models of type II diabetes. nih.govnih.gov

Beyond PPARγ, research suggests that AS-6 and its parent compound, ascochlorin, may interact with a range of other proteins. A proteomics analysis of human hepatocellular carcinoma (HepG2) cells treated with AS-6 revealed altered expression of 58 proteins. nih.govnih.gov Many of these proteins are involved in protein quality control and the endoplasmic reticulum (ER) stress response, including glucose-regulated protein 78 (GRP78/BiP) and the transcriptional regulator CHOP . nih.govnih.gov While these are likely downstream effects of AS-6-induced ER stress, the possibility of direct, low-affinity interactions with components of the ER stress machinery warrants further investigation.

Future research employing techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and computational docking studies will be invaluable in mapping the complete target landscape of AS-6. This will not only uncover novel therapeutic targets but also provide a more robust framework for predicting potential adverse effects.

Exploration of Synergistic Effects with Other Therapeutic Modalities in Preclinical Settings

The multifaceted mechanism of action of 4-O-carboxymethyl ascochlorin, particularly its ability to induce autophagy and ER stress, presents a strong rationale for exploring its synergistic potential with other therapeutic agents. The concept of combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. nih.govastrazeneca.com

While direct preclinical studies on the synergistic effects of AS-6 are limited, research on the related derivative, 4-O-methyl-ascochlorin (MAC) , provides a compelling precedent. MAC has been shown to act synergistically with the chemotherapeutic agent 5-fluorouracil (5-FU) in colorectal cancer cells, enhancing its cytotoxic effects. researchgate.net This synergy was attributed to the suppression of the Akt/mTOR/p70S6K and Wnt/β-catenin signaling pathways by MAC. researchgate.net

Given that AS-6 induces autophagy, a process that can have a dual role in cancer cell survival and death, its combination with autophagy inhibitors or other chemotherapeutic agents that are impacted by the autophagic status of the cell is a promising area of investigation. For instance, combining AS-6 with drugs that are resisted through autophagy could restore their efficacy.

Furthermore, the potential for synergy extends beyond cancer therapy. In the context of type II diabetes, combining AS-6 with established antidiabetic drugs like metformin (B114582) could offer a multi-pronged approach to glycemic control. Studies have shown synergistic effects when metformin is combined with other agents, suggesting a potential for enhanced efficacy with AS-6. mdpi.comjournaljpri.com

Future preclinical studies should systematically evaluate the combination of AS-6 with a range of therapeutic modalities, including:

Conventional chemotherapeutics: To assess for enhanced cytotoxicity and overcoming resistance.

Targeted therapies: Such as kinase inhibitors, where the signaling pathways may intersect with those modulated by AS-6.

Immunotherapies: To investigate if the immunomodulatory effects of AS-6 can enhance anti-tumor immune responses.

Other metabolic drugs: For a comprehensive approach to treating metabolic disorders.

These studies will be crucial in defining the clinical contexts where AS-6 could be most effectively utilized as part of a combination regimen.

Development of Advanced Delivery Systems for Optimized Preclinical Efficacy

The therapeutic potential of this compound in preclinical models could be significantly enhanced through the development of advanced drug delivery systems. Such systems can improve solubility, stability, bioavailability, and target-specific delivery, thereby increasing efficacy and reducing potential off-target toxicity. nanomedicinelab.comacs.org

Currently, there is a lack of published research on specific advanced delivery systems for AS-6. However, the chemical nature of the compound, particularly the presence of the carboxymethyl group, lends itself to various formulation strategies. Carboxymethyl derivatives of natural polymers like chitosan (B1678972) have been extensively explored for drug delivery applications due to their biocompatibility and biodegradability. unesp.brresearchgate.net These polymers can be formulated into nanoparticles, hydrogels, and other carriers to encapsulate and deliver therapeutic agents. researchgate.netmdpi.com

Liposomes and polymeric nanoparticles represent two of the most promising platforms for AS-6 delivery. nanomedicinelab.comacs.orgnih.govresearchgate.net

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. nanomedicinelab.comacs.org For AS-6, formulation within liposomes could improve its circulation time and allow for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. Surface modification of liposomes with targeting ligands (e.g., antibodies or peptides) could further enhance specific delivery to cancer cells or other target tissues.

Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles that encapsulate AS-6. mdpi.com These systems can provide controlled and sustained release of the drug, which could be particularly beneficial for chronic conditions like type II diabetes. The surface of these nanoparticles can also be functionalized for targeted delivery.

Future research in this area should focus on:

The design and synthesis of various nanoparticle and liposomal formulations of AS-6.

In vitro characterization of these formulations for size, encapsulation efficiency, and release kinetics.

Preclinical evaluation of the pharmacokinetics, biodistribution, and therapeutic efficacy of the formulated AS-6 in relevant animal models of cancer and diabetes.

The development of effective delivery systems will be a critical step in translating the preclinical promise of AS-6 into a viable therapeutic candidate.

Further Elucidation of Interconnected Signaling Networks and Pleiotropic Effects

This compound exhibits a remarkable range of biological activities, suggesting that it modulates multiple, interconnected signaling pathways. These pleiotropic effects are a hallmark of the compound and a key area for future investigation.

The known signaling pathways influenced by AS-6 include:

PPARγ Signaling: As a PPARγ agonist, AS-6 directly influences the expression of genes involved in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. nih.govnih.gov

ER Stress and Unfolded Protein Response (UPR): AS-6 induces ER stress, leading to the upregulation of key UPR proteins like GRP78 and CHOP. This can trigger both pro-survival (autophagy) and pro-apoptotic pathways. nih.govnih.gov

Autophagy: A direct consequence of ER stress induction by AS-6 is the activation of autophagy, a cellular recycling process. This is marked by the increased expression of autophagy-related proteins such as beclin-1, ATG5, and LC3-II. nih.govnih.gov

NF-κB Signaling: In rat vascular smooth muscle cells, AS-6 has been shown to inhibit TNF-α-stimulated nuclear factor-κB (NF-κB) activity, leading to the downregulation of pro-inflammatory molecules. nih.gov

MAPK Signaling: In lipopolysaccharide (LPS)-activated macrophages, AS-6 suppresses the phosphorylation of MAPKs, including JNK, ERK, and p38, contributing to its anti-inflammatory effects. nih.govresearchgate.net

The pleiotropic nature of AS-6 is evident in its diverse cellular and physiological effects. A single compound influencing metabolic diseases, cancer, and inflammation highlights its complex interaction with cellular signaling networks. nih.govnih.govresearchgate.net This complexity is a double-edged sword; while it offers the potential to treat complex diseases with a single agent, it also necessitates a thorough understanding to avoid unintended consequences.

Investigation of Pharmacological Profiles in Diverse Preclinical Disease Models

The promising in vitro and initial in vivo data for this compound warrant a broader investigation of its pharmacological profile in a more diverse range of preclinical disease models. This will help to define its potential therapeutic applications and identify the most responsive disease contexts.

To date, AS-6 has been evaluated in the following preclinical models:

| Disease Model | Key Findings |

| Type II Diabetes | In murine models of obese hyperinsulinemic and insulin-deficient diabetes, orally administered AS-6 has been shown to act as a hypoglycemic agent, reducing serum glucose levels. nih.govnih.gov This effect is largely attributed to its PPARγ agonist activity. |

| Hepatocellular Carcinoma (HCC) | In human HCC cell lines (e.g., HepG2), AS-6 exhibits cytotoxicity at micromolar concentrations. nih.govnih.gov It induces ER stress and autophagy, leading to apoptosis. nih.govnih.gov |

| Inflammation | In a model of inflammation using lipopolysaccharide (LPS)-activated murine macrophages (RAW 264.7 cells), AS-6 demonstrated significant anti-inflammatory effects. nih.govresearchgate.net It suppressed the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the expression of iNOS, COX-2, and MMP-9. nih.govresearchgate.net These effects are mediated through the inhibition of the TLR4/MAPK/NF-κB signaling pathway. nih.govresearchgate.net |

Future preclinical research should expand the scope of disease models to include:

Other Cancer Types: Given its effects on fundamental cellular processes like autophagy and ER stress, AS-6 should be tested in a wider panel of cancer cell lines and in vivo cancer models, including those for breast, lung, and pancreatic cancer.

Neurodegenerative Diseases: As ER stress and autophagy are implicated in the pathogenesis of diseases like Alzheimer's and Parkinson's, it would be valuable to investigate the neuroprotective potential of AS-6 in relevant models.

Autoimmune Diseases: The anti-inflammatory and immunomodulatory properties of AS-6 suggest its potential utility in models of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.

Cardiovascular Diseases: The anti-inflammatory effects observed in macrophages could be relevant to atherosclerosis. Investigating the impact of AS-6 in animal models of atherosclerosis could reveal cardioprotective effects.

A comprehensive evaluation of the efficacy of AS-6 in these diverse preclinical models will provide a clearer picture of its therapeutic potential and guide its future clinical development.

Q & A

Q. Methodological Guidance

- 2D gel electrophoresis coupled with MALDI-TOF MS identifies differentially expressed proteins (e.g., 4-fold decrease in EGFR in osteosarcoma cells) .

- Bioinformatics tools (e.g., STRING, DAVID) map protein networks to pathways like oxidative phosphorylation or autophagy .

How do structural modifications influence the bioactivity of ascochlorin analogs?

Q. Structure-Activity Relationship (SAR) Focus

- Essential motifs : Conjugated double bonds at C-2'/C-3' and C-4'/C-5' are critical for antifungal activity .

- Modifiable sites : The C-4 carboxymethyl group enhances solubility but reduces mitochondrial targeting compared to unmodified ascochlorin .

- Validation methods : Molecular docking (e.g., cytochrome bc1 complex binding) and site-directed mutagenesis .

What experimental designs are recommended for cytotoxicity studies?

Q. Advanced Methodological Design

- Combine flow cytometry (Annexin V/PI staining) with Western blotting (caspase-3, PARP cleavage) to differentiate apoptosis from autophagy-mediated death .

- Use 3D spheroid models or patient-derived xenografts (PDX) for in vivo relevance .

What challenges arise in isolating this compound from fungal extracts?

Q. Technical Challenges

- Co-elution issues : Overlapping peaks in HPLC require preparative TLC or countercurrent chromatography .

- Low yield : Optimize fermentation conditions (e.g., pH, aeration) and use adsorbent resins (e.g., XAD-16) for enhanced recovery .

How should researchers address conflicting data on AMPK activation versus ER stress induction?

Q. Conflict Resolution Strategy

- Temporal analysis : Measure AMPK phosphorylation (Thr172) and ER stress markers (BiP, XBP1 splicing) at multiple time points .

- Genetic models : Use AMPK knockout cells to isolate ER stress-specific effects .

What in vivo models are suitable for pharmacokinetic (PK) and efficacy studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.